3-Chloro-4-(trifluoromethoxy)cinnamic acid

Description

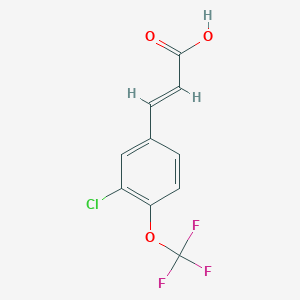

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXWBICVJJGFSL-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Route Using Substituted Benzaldehydes

A widely applied method for preparing trifluoromethoxy-substituted cinnamic acids involves a base-catalyzed aldol condensation between the corresponding substituted benzaldehyde and acetaldehyde or malonic acid derivatives.

- Starting Materials : 3-Chloro-4-(trifluoromethoxy)benzaldehyde and acetaldehyde or malonic acid.

- Catalysts : Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.

- Solvents : Polar aprotic solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methanol.

- Reaction Conditions : Room temperature (20–25 °C) stirring for 24–48 hours.

- Purification : Acidification with dilute hydrochloric acid (pH 3–5), extraction with dichloromethane, followed by vacuum distillation and rectification.

Example from Analogous Compound (m-trifluoromethyl cinnamic acid):

| Parameter | Value/Range |

|---|---|

| Benzaldehyde derivative | 0.1 mol |

| Acetaldehyde | 0.25 mol (2.5 equiv.) |

| Base catalyst (DBU) | 0.02 mol (0.2 equiv.) |

| Solvent | Tetrahydrofuran (68 mL) |

| Temperature | 20–25 °C |

| Reaction time | 48 hours |

| Yield | ~75% |

| Purity (HPLC) | >98% |

This method yields high purity products with relatively short synthetic routes and mild reaction conditions, making it suitable for large-scale industrial production.

Palladium-Catalyzed HECK Reaction for Cinnamic Acid Esters

Another advanced method involves the palladium-catalyzed HECK coupling of substituted bromobenzenes with acrylic acid esters, followed by hydrolysis to yield the corresponding cinnamic acid.

- Starting Materials : 3-Chloro-4-(trifluoromethoxy)bromobenzene and acrylic acid ester.

- Catalyst : Palladium catalyst (0.01–0.02 mol %), phase-transfer catalyst (PTC) in low equivalents (0.1 equiv. or less).

- Base : Organic base (e.g., triethylamine).

- Reaction Conditions : Under JEFFREY conditions (specific ligand and solvent system), typically mild temperatures.

- Post-Reaction : Hydrolysis of ester under basic conditions, acidification to precipitate cinnamic acid.

- Yield : Generally >90%, often >95%.

This method offers high yields with reduced catalyst loading and reagent excess, minimizing costs and environmental impact.

Classical Perkin-Type Condensation

The classical method for cinnamic acid synthesis involves the Perkin reaction between substituted benzaldehydes and acetic anhydride in the presence of sodium or potassium acetate.

- Starting Materials : 3-Chloro-4-(trifluoromethoxy)benzaldehyde, acetic anhydride.

- Catalyst : Sodium or potassium acetate.

- Reaction Conditions : Elevated temperatures (145–210 °C), typically around 180 °C.

- Reaction Time : 5–40 hours, commonly ~17 hours.

- Workup : Dilution with water, basification, acidification, extraction, filtration, and washing.

- Yield : Moderate to high, depending on substituents and reaction optimization.

This method is well-established but involves harsher conditions and longer reaction times compared to modern methods.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst(s) | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Aldol Condensation | 3-Chloro-4-(trifluoromethoxy)benzaldehyde + Acetaldehyde | DBU, triethylamine, or DIPEA | 20–25 °C, 24–48 h, THF or MTBE | ~75 | >98 | Mild conditions, high purity, scalable | Moderate yield, longer reaction time |

| Palladium-Catalyzed HECK | 3-Chloro-4-(trifluoromethoxy)bromobenzene + Acrylic acid ester | Pd catalyst (0.01–0.02 mol %), PTC | Mild temperature, JEFFREY conditions | >90 | >95 | High yield, low catalyst loading | Requires Pd catalyst, ligand system |

| Perkin Condensation | 3-Chloro-4-(trifluoromethoxy)benzaldehyde + Acetic anhydride | Sodium/potassium acetate | 145–210 °C, 5–40 h | Moderate | High | Established, simple reagents | Harsh conditions, longer time |

Detailed Research Findings and Notes

The aldol condensation approach using DBU as a catalyst is notable for its simplicity and mild reaction conditions, avoiding the use of expensive or toxic metals. The reaction proceeds smoothly at room temperature with high selectivity and purity, suitable for industrial scale-up.

The palladium-catalyzed HECK reaction provides a highly efficient route to fluorinated cinnamic acids, including trifluoromethoxy derivatives, with significantly improved yields and reduced catalyst loading compared to older methods. The use of phase-transfer catalysts and organic bases enhances reaction efficiency.

The classical Perkin reaction , while still in use, is less favored for sensitive substituents like trifluoromethoxy groups due to its high temperature and longer reaction times, which may lead to side reactions or lower selectivity.

Purification typically involves acid-base extraction, followed by solvent extraction and vacuum distillation or recrystallization to achieve high purity (>98%) essential for pharmaceutical or fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: The chlorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-chloro-4-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 3-chloro-4-(trifluoromethoxy)hydrocinnamic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Chloro-4-(trifluoromethoxy)cinnamic acid serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in the development of specialty chemicals and agrochemicals. Its unique structure allows for versatile reactions typical of cinnamic acids, facilitating its use as a synthetic intermediate in various chemical processes.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial efficacy against several bacterial strains, including Staphylococcus aureus (including MRSA) and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) range from 0.15 to 5.57 µM, demonstrating comparable effectiveness to established antibiotics .

- Anti-inflammatory Potential : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications in treating chronic inflammatory diseases .

Medicine

Ongoing research aims to explore the potential of this compound as a pharmaceutical intermediate or active ingredient. Its biological activities suggest it could be developed into new drugs targeting inflammation and microbial infections .

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity (MIC in µM) | Anti-inflammatory Potential | Unique Features |

|---|---|---|---|

| This compound | 0.15 - 5.57 | Moderate | Chlorine and trifluoromethoxy substitutions |

| 4-Chloro-3-(trifluoromethyl)cinnamic acid | 0.20 - 6.00 | Low | Similar substitutions but different position |

| 3-Bromo-4-(trifluoromethyl)cinnamic acid | 0.30 - 7.00 | Low | Bromine instead of chlorine |

| 3-Chloro-4-methylcinnamic acid | 0.25 - 5.00 | Moderate | Methyl substitution instead of trifluoromethyl |

The unique combination of chlorine and trifluoromethoxy groups enhances the compound's chemical stability and reactivity, contributing to its biological efficacy .

Antibacterial Efficacy Against MRSA

A study focusing on derivatives of trifluoromethylcinnamic acids highlighted that specific derivatives exhibited submicromolar activity against MRSA strains, indicating the potential for developing new antibacterial agents based on this scaffold .

Anti-inflammatory Screening

Another investigation emphasized the anti-inflammatory potential of cinnamic acid derivatives, including this compound, suggesting its application in treating conditions associated with chronic inflammation .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cinnamic Acid Derivatives

The biological and physicochemical properties of cinnamic acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Biological Activity

3-Chloro-4-(trifluoromethoxy)cinnamic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant studies regarding this compound.

Chemical Structure and Properties

This compound has the molecular formula CHClFO and a molecular weight of 266.6 g/mol. Its structure features a chloro group and a trifluoromethoxy group attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity. The IUPAC name for this compound is 3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these pathogens indicate that the compound possesses significant antibacterial activity comparable to clinically used antibiotics .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have also been investigated. Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes, which play crucial roles in inflammatory responses. For instance, it has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, indicating its potential utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, influencing various signal transduction pathways. For example, its ability to inhibit cyclooxygenase (COX) enzymes may explain its anti-inflammatory properties.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various cinnamic acid derivatives, including this compound. It was found to be one of the most effective compounds against MRSA, demonstrating an MIC significantly lower than that of standard antibiotics like ampicillin .

- Cell Viability Assays : In vitro assays assessing cell viability revealed that this compound had a cytotoxic effect on cancer cell lines while exhibiting minimal toxicity towards normal cells. This selective toxicity is crucial for developing potential anticancer agents .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-cinnamic acid | Chloro group only | Moderate antibacterial activity |

| 4-Trifluoromethoxy-cinnamic acid | Trifluoromethoxy group only | Limited antibacterial activity |

| 3-Bromo-4-(trifluoromethoxy)cinnamic acid | Bromine instead of chlorine | Different reactivity patterns |

The presence of both chloro and trifluoromethoxy groups in this compound enhances its reactivity and biological efficacy compared to its analogs .

Q & A

Q. What are the key synthetic methodologies for 3-chloro-4-(trifluoromethoxy)cinnamic acid, and how can reaction conditions be optimized?

Synthesis often involves functionalization of the cinnamic acid backbone. For example, a sulfonamide derivative of the compound was synthesized via a multi-step protocol:

- Step 1 : Reacting 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid with thionyl chloride (SOCl₂) in dichloromethane/DMF to form the sulfonyl chloride intermediate .

- Step 2 : Coupling with a thiadiazol-5-amine derivative using sodium hexamethyldisilazane (NaHMDS) as a base in tetrahydrofuran (THF)/DMF .

Optimization Tips : - Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via LCMS (e.g., Rt = 4.03 min under 0.05% formic acid in MeCN) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- LCMS : Provides molecular weight confirmation (e.g., observed [M+H]⁺ peaks) and purity assessment .

- NMR : Key for structural elucidation, particularly to confirm substituent positions (e.g., trifluoromethoxy group at C4, chlorine at C3) .

- HPLC : Use C18 columns with formic acid/acetonitrile gradients for purity analysis (>95% by HPLC) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s trifluoromethoxy and chloro substituents enhance its potential as:

- A pharmacophore in sulfonamide-based inhibitors (e.g., targeting enzymes or receptors) .

- A building block for agrochemicals, leveraging its stability under harsh conditions .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of its molecular geometry and reactivity?

Quantum chemical calculations (e.g., DFT-B3LYP/6-311++G(d,p)) predict bond lengths and angles, aiding in:

- Geometry Optimization : Validating experimental data (e.g., C1-C2 bond length: 1.405 Å) .

- Reactivity Analysis : Electron-deficient aromatic rings due to -CF₃O and -Cl groups enhance electrophilic substitution at specific positions .

Table 1 : Key DFT-Optimized Parameters

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C1-C2 bond length | 1.405 | B3LYP/6-311++G(d,p) |

| C3-C4-C5 angle | 120.0 | B3LYP/6-311++G(d,p) |

Q. How to address contradictions in experimental vs. computational data for this compound?

Q. What strategies enhance yield in multi-step syntheses involving this compound?

- Catalyst Screening : Use NaHMDS for efficient deprotonation in coupling reactions .

- Workup Optimization : Extract organics with ethyl acetate (3×20 mL) and dry over MgSO₄ to minimize losses .

- Crude Usage : Skip intermediate purification (e.g., yellow oil taken directly to deprotection) to improve throughput .

Q. How does the trifluoromethoxy group influence biological activity compared to other substituents?

- Electron-Withdrawing Effect : The -CF₃O group increases metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- Comparative Studies : Replace -CF₃O with -OCH₃ or -CF₃ to assess activity shifts in enzyme inhibition assays .

Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to potential release of SOCl₂ or HCl vapors during synthesis .

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic byproducts with aqueous ammonium chloride before disposal .

Data Sources and Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.